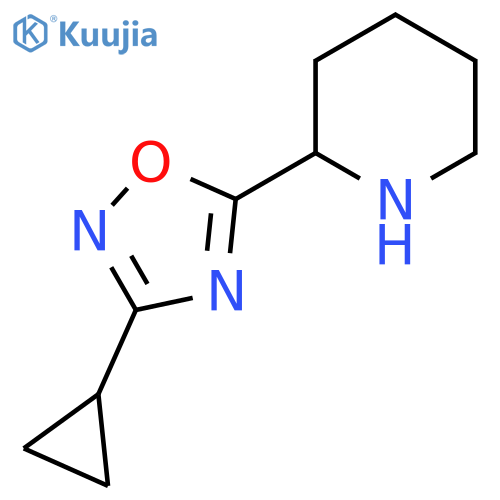

Cas no 1041561-95-8 (2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine)

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine

- 3-CYCLOPROPYL-5-(PIPERIDIN-2-YL)-1,2,4-OXADIAZOLE

- BBL005212

- HTS009150

- STL131944

- BB 0238772

- H7870

- 3-cyclopropyl-5-piperidin-2-yl-1,2,4-oxadiazole

- 2-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-piperi dine

- 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine

-

- インチ: 1S/C10H15N3O/c1-2-6-11-8(3-1)10-12-9(13-14-10)7-4-5-7/h7-8,11H,1-6H2

- ほほえんだ: O1C(C2CCCCN2)=NC(C2CC2)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 208

- トポロジー分子極性表面積: 51

- 疎水性パラメータ計算基準値(XlogP): 1

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-4063-100MG |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine |

1041561-95-8 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| Key Organics Ltd | BS-4063-10MG |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine |

1041561-95-8 | >90% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | BS-4063-5MG |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine |

1041561-95-8 | >90% | 5mg |

£46.00 | 2025-02-09 | |

| TRC | B424368-100mg |

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine |

1041561-95-8 | 100mg |

$ 320.00 | 2022-06-07 | ||

| TRC | B424368-10mg |

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine |

1041561-95-8 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Key Organics Ltd | BS-4063-1MG |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine |

1041561-95-8 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | BS-4063-50MG |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine |

1041561-95-8 | >90% | 50mg |

£102.00 | 2025-02-09 | |

| TRC | B424368-50mg |

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine |

1041561-95-8 | 50mg |

$ 210.00 | 2022-06-07 | ||

| Key Organics Ltd | BS-4063-20MG |

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine |

1041561-95-8 | >90% | 20mg |

£76.00 | 2023-04-19 |

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine 関連文献

-

1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidineに関する追加情報

Exploring the Versatile Applications of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS No. 1041561-95-8)

The compound 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS No. 1041561-95-8) is a unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This piperidine-oxadiazole hybrid structure combines the pharmacological versatility of piperidine derivatives with the metabolic stability offered by the 1,2,4-oxadiazole moiety, making it a valuable scaffold for drug discovery.

Recent studies highlight the growing interest in oxadiazole-containing compounds due to their diverse biological activities. The 3-cyclopropyl substitution pattern in this particular molecule enhances its lipophilicity and membrane permeability, crucial factors for bioavailability. Researchers are particularly excited about its potential as a central nervous system (CNS) targeting agent, given the piperidine ring's prevalence in neuroactive compounds.

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine typically involves a multi-step process starting from piperidine carboxylic acid derivatives. The oxadiazole ring formation is achieved through cyclization reactions with appropriate nitrile oxides or amidoximes. This synthetic route has been optimized in recent years to improve yields and purity, addressing one of the most common search queries about this compound's production.

In pharmaceutical applications, this compound shows promise as a potential enzyme modulator or receptor ligand. Its structural features make it particularly interesting for targeting G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes. The cyclopropyl-oxadiazole pharmacophore has demonstrated interesting binding affinities in preliminary screening studies, though detailed mechanism-of-action studies are still ongoing.

From a physicochemical perspective, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine exhibits moderate solubility in organic solvents, with limited water solubility - a property that formulators often seek to modify through salt formation or prodrug approaches. Its logP value suggests favorable membrane penetration characteristics, while the oxadiazole ring contributes to metabolic stability against common degradation pathways.

The agrochemical industry has also shown interest in this compound class, particularly for developing new crop protection agents. The heterocyclic framework demonstrates interesting interactions with biological targets in pests, while maintaining favorable environmental profiles. Recent patent literature reveals several applications exploring its use as a plant growth regulator or pest control agent.

Analytical characterization of CAS 1041561-95-8 typically employs techniques such as HPLC-MS for purity assessment and NMR spectroscopy for structural confirmation. The compound's stability under various storage conditions is another frequently searched topic, with studies indicating good stability at room temperature when protected from light and moisture.

Current research trends focus on exploring structure-activity relationships (SAR) around this core structure. Medicinal chemists are particularly interested in how modifications to the cyclopropyl group or piperidine nitrogen affect biological activity. These investigations align with growing interest in fragment-based drug discovery approaches where such privileged structures serve as starting points for optimization.

The commercial availability of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine has improved significantly in recent years, with several specialty chemical suppliers now offering it in research quantities. This increased accessibility has fueled more widespread investigation of its properties and potential applications, particularly in academic research settings.

Future directions for this compound include exploration of its chiral properties (the piperidine ring can exist in different conformations) and development of enantioselective synthesis methods. There's also growing interest in its potential as a fluorine-containing analog, which could enhance its pharmaceutical properties, reflecting broader trends in medicinal chemistry.

From a safety perspective, preliminary toxicological studies suggest that 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine requires standard laboratory handling precautions typical for research chemicals. Researchers frequently search for proper personal protective equipment (PPE) recommendations when working with this compound, emphasizing the importance of safety data in technical documentation.

The intellectual property landscape surrounding this compound continues to evolve, with new patent applications emerging regularly. These filings often focus on specific derivative compounds or formulation technologies rather than the parent molecule itself, indicating its value as a platform for further innovation.

In conclusion, 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine (CAS No. 1041561-95-8) represents an intriguing example of modern heterocyclic chemistry with diverse potential applications. Its unique combination of structural features continues to inspire research across multiple disciplines, from medicinal chemistry to materials science, ensuring its place as a compound of ongoing scientific interest.

1041561-95-8 (2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine) 関連製品

- 2229333-96-2({2-3-methoxy-5-(methoxymethyl)-2-methylpyridin-4-ylethyl}(methyl)amine)

- 189331-48-4(Ethyl 5-(difluoromEthyl)thiophene-3-carboxylate)

- 1267486-18-9(N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclohexanamine)

- 2228509-36-0(2,2-difluoro-2-(2-hydroxy-3-methoxyphenyl)acetic acid)

- 2168869-80-3(2-bromo(cyclopropyl)methyl-1,3-thiazole-5-carbaldehyde)

- 107836-75-9(4,6-dichloropyridine-3-carbonyl chloride)

- 156232-24-5(5-(Benzyloxy)indolin-2-one)

- 1354000-44-4(2-Chloro-N-ethyl-N-((S)-1-methyl-piperidin-3-yl)-acetamide)

- 1806010-64-9(6-Cyano-2-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde)

- 1249097-16-2(2-(2-Amino-4-chlorophenyl)sulfanylpropanoic acid)